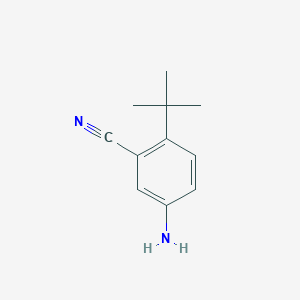

2-Tert-butyl-5-aminobenzonitrile

Description

2-Tert-butyl-5-aminobenzonitrile is a benzonitrile derivative featuring a tert-butyl group at the 2-position and an amino group at the 5-position of the benzene ring. This compound is primarily used in organic synthesis and pharmaceutical research as a versatile building block. Its tert-butyl substituent introduces steric bulk, which can influence reactivity and solubility, while the amino group enables participation in condensation, alkylation, and cyclization reactions.

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

5-amino-2-tert-butylbenzonitrile |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)10-5-4-9(13)6-8(10)7-12/h4-6H,13H2,1-3H3 |

InChI Key |

DQYDKQKECLWDHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)C#N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

2-Tert-butyl-5-aminobenzonitrile is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical transformations, making it a valuable building block in medicinal chemistry.

Case Study: Neurodegenerative Disorders

Research indicates that compounds similar to this compound may be effective in treating neurodegenerative disorders. For instance, a study on related compounds demonstrated their ability to inhibit specific enzymes associated with neurodegeneration, suggesting that this compound could potentially serve similar therapeutic roles .

Synthetic Organic Chemistry

The compound's versatility extends to synthetic organic chemistry, where it serves as a precursor for various chemical reactions. Its ability to undergo nucleophilic substitutions and other transformations makes it suitable for generating diverse derivatives.

Data Table: Synthetic Routes for this compound

The biological activity of this compound has been investigated in several studies. Related compounds have shown potential as enzyme inhibitors and modulators of biological pathways.

Case Study: Enzyme Inhibition

Research on similar nitriles indicates that they can bind to specific receptors or enzymes, potentially acting as inhibitors. This suggests that this compound may exhibit similar interactions, warranting further investigation into its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 2-tert-butyl-5-aminobenzonitrile and related compounds:

Preparation Methods

Step 1: Nitration of 2-Tert-butylbenzonitrile

Nitration at the 5-position demands careful control of electronic effects. The tert-butyl group, a strong electron-donating group, directs electrophilic substitution to the para position relative to itself. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C ensures mononitration:

Challenges :

-

Competing meta nitration due to the nitrile group’s electron-withdrawing nature.

-

Side products like dinitro derivatives necessitate low-temperature conditions.

Step 2: Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine:

Optimization Parameters :

-

Pressure : Hydrogenation at 3–5 atm improves reaction kinetics.

-

Catalyst Loading : 5–10 wt% Pd-C balances cost and efficiency.

-

Yield : Reported reductions for similar substrates achieve 80–90% yields.

Transition-metal-catalyzed amination enables direct introduction of amino groups to pre-functionalized aryl halides. For this compound, this method would involve coupling 2-tert-butyl-5-bromobenzonitrile with an ammonia equivalent.

Reaction Scheme :

Advantages :

-

High functional group tolerance.

-

Single-step process with minimal purification requirements.

Limitations :

-

Requires synthesis of 5-bromo derivative, which may involve hazardous brominating agents.

-

Catalyst costs (e.g., Pd-based systems) impact scalability.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield Range | Scalability |

|---|---|---|---|---|

| Condensation | 2-tert-butylbenzaldehyde, 5-aminobenzonitrile | Schiff base formation | 65–78% | Moderate |

| Nitration/Reduction | 2-tert-butylbenzonitrile | Nitration → Reduction | 70–85% | High |

| Buchwald-Hartwig | 2-tert-butyl-5-bromobenzonitrile | Pd-catalyzed amination | 75–90% | Low |

Key Insights :

-

The nitration/reduction route offers the highest scalability and yield but requires stringent control over nitration regioselectivity.

-

Buchwald-Hartwig coupling excels in precision but is less practical for industrial applications due to catalyst costs.

-

Condensation methods are experimentally straightforward but may necessitate additional steps to synthesize specialized aldehydes.

Mechanistic and Kinetic Considerations

Nitration Regioselectivity

The tert-butyl group’s +I effect dominates over the nitrile’s -I effect, directing nitration to the para position (C5). Computational studies using density functional theory (DFT) on analogous systems confirm this preference, with activation energies for para nitration being 8–12 kJ/mol lower than meta pathways.

Reductive Amination Side Reactions

During nitro group reduction, over-reduction of the nitrile to a primary amine is a potential side reaction. Employing milder reducing agents (e.g., SnCl₂/HCl) or controlled hydrogenation durations mitigates this issue.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-Tert-butyl-5-aminobenzonitrile, and how should data interpretation be approached?

Methodological Answer:

For structural confirmation, employ 1H/13C NMR to analyze proton environments and carbon frameworks, FT-IR to confirm nitrile (C≡N) and amine (N-H) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction provides definitive structural data, as demonstrated for structurally analogous benzonitrile derivatives . Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments .

Basic: What synthetic routes are effective for introducing tert-butyl groups into aromatic systems like this compound?

Methodological Answer:

The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl halides and Lewis acids (e.g., AlCl3), though steric hindrance may require optimized reaction conditions. Alternatively, direct electrophilic substitution on pre-functionalized benzonitrile derivatives (e.g., bromo intermediates) using tert-butylating agents like (CH3)3COH/H2SO4 can achieve regioselectivity. Post-functionalization of the amino group may necessitate protection strategies (e.g., acetyl or Boc groups) to prevent side reactions .

Advanced: How can researchers optimize reaction conditions for selective amination at the 5-position of tert-butyl-substituted benzonitrile derivatives?

Methodological Answer:

Use design of experiments (DoE) to evaluate variables such as catalyst type (e.g., Pd/Cu systems), temperature, and solvent polarity. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution efficiency. Monitor reaction progress via HPLC or GC-MS to quantify intermediate formation. Compare kinetic data across conditions to identify rate-limiting steps and optimize selectivity .

Advanced: What computational approaches are suitable for predicting electronic effects of tert-butyl and amino groups in benzonitrile derivatives?

Methodological Answer:

Perform DFT calculations (e.g., B3LYP/6-31G* level) to map electron density distributions and predict substituent effects on aromatic ring reactivity. Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Validate computational models against experimental data (e.g., NMR chemical shifts, X-ray bond lengths) .

Basic: What protocols ensure safe handling and storage of this compound?

Methodological Answer:

Store the compound in air-tight, light-resistant containers under inert gas (N2/Ar) at 4°C to prevent oxidation or hydrolysis. Use desiccants (e.g., molecular sieves) to mitigate moisture-induced degradation. For waste management, segregate nitrile-containing residues and consult institutional guidelines for disposal via licensed chemical waste handlers .

Advanced: How can mechanistic studies elucidate the tert-butyl group’s role in directing electrophilic substitution patterns?

Methodological Answer:

Conduct isotopic labeling experiments (e.g., deuterated substrates) to track substituent effects on reaction pathways. Use kinetic isotope effects (KIE) and Hammett plots to correlate electronic parameters with reaction rates. Pair with computational transition-state modeling to identify steric vs. electronic contributions .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate polar byproducts. For high-purity isolation, use recrystallization in ethanol/water mixtures. Confirm purity via TLC (Rf comparison) and melting point analysis .

Advanced: How should researchers address contradictory solubility data in different solvent systems?

Methodological Answer:

Perform solubility parameter analysis (Hansen parameters) to identify solvent compatibility. Use dynamic light scattering (DLS) to detect aggregation in non-ideal solvents. Cross-validate with molecular dynamics simulations to model solute-solvent interactions .

Basic: What analytical methods assess the thermal stability of this compound?

Methodological Answer:

Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Compare results with structurally similar compounds to establish structure-stability relationships .

Advanced: What strategies enable regioselective functionalization without nitrile group degradation?

Methodological Answer:

Use protective groups (e.g., trimethylsilyl cyanide) to shield the nitrile during reactions. Explore microwave-assisted synthesis to reduce reaction times and minimize side reactions. Validate selectivity via 2D NMR (COSY, NOESY) and X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.